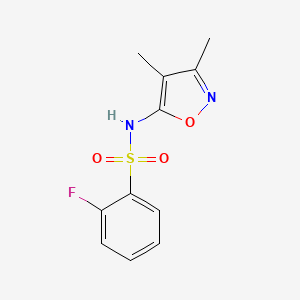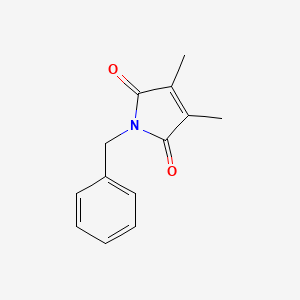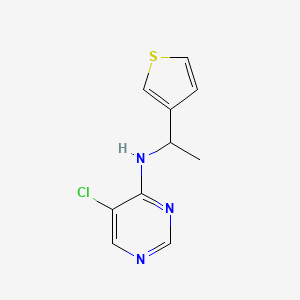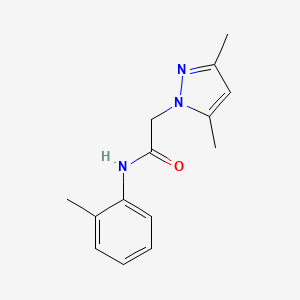![molecular formula C11H19N5O B6632927 N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMCM-T or DMCM, and it has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
DMCM-T has been studied for its potential applications in neuroscience research, specifically as a modulator of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. DMCM-T has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes DMCM-T a potential tool for studying the role of GABA-A receptors in various neurological disorders, such as anxiety, depression, and epilepsy.
Mécanisme D'action
DMCM-T acts as a positive allosteric modulator of GABA-A receptors, meaning that it enhances the activity of these receptors in the presence of GABA. Specifically, DMCM-T binds to a site on the GABA-A receptor known as the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
DMCM-T has been shown to have a range of biochemical and physiological effects, including anxiogenic, sedative, and anticonvulsant effects. These effects are likely due to the compound's ability to enhance the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. DMCM-T has also been shown to have effects on sleep, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMCM-T is its specificity for GABA-A receptors, which allows for targeted modulation of these receptors in various experimental settings. However, one limitation of DMCM-T is its short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. Additionally, DMCM-T has been shown to have off-target effects on other neurotransmitter receptors, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on DMCM-T. One area of interest is the development of new compounds that are more selective for GABA-A receptors and have longer half-lives. Additionally, further research is needed to fully understand the effects of DMCM-T on sleep, memory, and learning. Finally, DMCM-T may have potential therapeutic applications for neurological disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of DMCM-T involves several steps, including the reaction of cyclobutanone with dimethylamine to form 1-(dimethylamino)cyclobutanecarboxylic acid. This acid is then reacted with thionyl chloride to form 1-(dimethylamino)cyclobutanecarbonyl chloride, which is then reacted with N-methyl-1,2,4-triazole-3-carboxamide to form DMCM-T.
Propriétés
IUPAC Name |
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-15(2)11(5-4-6-11)8-16(3)10(17)9-7-12-14-13-9/h7H,4-6,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFODIRYTZWYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CN(C)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)



![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)